molecular formula C10H14N4O2 B5198967 N',N'''-1,2-phenylenebis(N-methylurea)

N',N'''-1,2-phenylenebis(N-methylurea)

Cat. No. B5198967
M. Wt: 222.24 g/mol
InChI Key: INCYWRMYZYGPFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N',N'''-1,2-phenylenebis(N-methylurea) is a chemical compound that is commonly known as PMU. PMU is a white crystalline solid that is soluble in water and polar solvents. It is a derivative of urea and is used in various scientific research applications due to its unique properties.

Mechanism of Action

PMU interacts with DNA and RNA by forming covalent bonds with the nitrogen atoms in the nucleotide bases. This leads to the formation of cross-links between the nucleic acids, which can cause DNA damage and inhibit DNA replication and transcription. PMU can also induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
PMU has been shown to have antitumor activity in various cancer cell lines. It has also been shown to inhibit the growth of bacteria and fungi. PMU can cause DNA damage and induce apoptosis in cancer cells, which makes it a promising candidate for the development of new cancer drugs.

Advantages and Limitations for Lab Experiments

PMU is a versatile compound that can be used in a variety of scientific research applications. It is relatively easy to synthesize and can be purified using standard techniques. However, PMU can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on PMU. One area of interest is the development of new drugs based on PMU for the treatment of cancer and other diseases. Another area of research is the use of PMU as a fluorescent probe for the detection of DNA damage and repair. Additionally, the mechanism of action of PMU on nucleic acids is not fully understood, and further research is needed to elucidate this process.

Synthesis Methods

PMU can be synthesized by reacting 1,2-phenylenediamine with methyl isocyanate in the presence of a catalyst. The reaction takes place at a temperature of 80-100°C and the product is obtained after purification. The chemical structure of PMU is confirmed by various spectroscopic techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

PMU is widely used in scientific research due to its ability to interact with DNA and RNA. It is used as a cross-linking agent to study the structure and function of nucleic acids. PMU can also be used as a fluorescent probe to detect DNA damage and repair. Additionally, PMU is used in the development of new drugs for the treatment of cancer and other diseases.

properties

IUPAC Name

1-methyl-3-[2-(methylcarbamoylamino)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c1-11-9(15)13-7-5-3-4-6-8(7)14-10(16)12-2/h3-6H,1-2H3,(H2,11,13,15)(H2,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCYWRMYZYGPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CC=CC=C1NC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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